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molecular formula C7H8F2N2 B1278093 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole CAS No. 1042768-00-2

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Cat. No. B1278093
M. Wt: 158.15 g/mol
InChI Key: QOGBWRRHJQSLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921364B2

Procedure details

Intermediate 62 (390 mg, 2.4 mmol) dissolved in ethanol (2 ml), added hydrazine hydrate (0.13 ml, 2.65 mmol) and HCl (0.18 ml). This mixture was refluxed for 3 h. After 3 h, ethanol was removed on rotavapour and work up (H2O/AcOEt) afforded the title compound (290 mg) which was used in the next step without further purification. 1H-NMR (δ ppm, CDCl3, 400 MHz): 12.96 (s, 1H), 6.84 (t, J 54.8, 1H), 6.15 (s, 1H), 1.95-1.87 (m, 1H), 0.99-0.91 (m, 2H), 0.74-0.66 (m, 2H).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)/[CH:5]=[C:6](\O)/[CH:7]([F:9])[F:8])[CH2:3][CH2:2]1.O.[NH2:13][NH2:14].Cl>C(O)C>[CH:1]1([C:4]2[NH:14][N:13]=[C:6]([CH:7]([F:9])[F:8])[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
C1(CC1)C(\C=C(\C(F)F)/O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.18 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
ethanol was removed on rotavapour and work up (H2O/AcOEt)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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